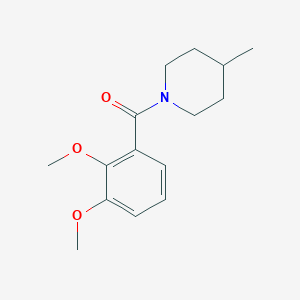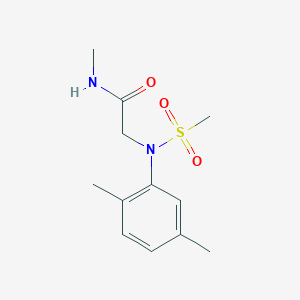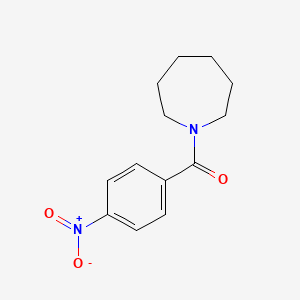
N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide, also known as DBM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBM belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities in various in vitro and in vivo models. This compound has also been investigated for its potential use in the treatment of osteoporosis, Alzheimer's disease, and diabetes.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth. This compound has also been shown to modulate the expression of genes involved in bone formation and resorption.
Biochemical and physiological effects:
This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and angiogenesis. This compound has been shown to increase bone mineral density and reduce bone resorption in animal models of osteoporosis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high yield. This compound is also stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is synthesized by the reaction of 2,3-dimethylbenzylamine with 2-fluorobenzaldehyde in the presence of methanesulfonic acid. The reaction proceeds through a condensation reaction, followed by the formation of a sulfonamide group. The yield of this compound is typically high, and the purity can be improved by recrystallization.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-12-7-6-10-16(13(12)2)18(21(3,19)20)11-14-8-4-5-9-15(14)17/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBVTHYGXLNQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)


![1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5857844.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5857852.png)
![N-{4-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5857857.png)